molecular formula C2K2O6 B3343940 Dipotassium peroxydicarbonate CAS No. 589-97-9

Dipotassium peroxydicarbonate

Cat. No.: B3343940
CAS No.: 589-97-9
M. Wt: 198.21 g/mol
InChI Key: BHDAXLOEFWJKTL-UHFFFAOYSA-L
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Description

Dipotassium peroxydicarbonate (K₂C₂O₆), also known as potassium peroxydicarbonate or potassium perdicarbonate, is an inorganic peroxide compound. It is structurally characterized by the presence of a peroxydicarbonate (C₂O₆²⁻) anion and two potassium cations. The compound is stable as a monohydrate (K₂C₂O₆·H₂O) . Its primary applications include use as an oxidizing agent in chemical synthesis, water treatment, and industrial processes where controlled release of oxygen radicals is required. Notably, it is tested for purity against potassium bromate solutions in the presence of excess potassium bromide, and its toxicity includes gastrointestinal irritation and cardiac arrhythmias upon ingestion .

Properties

IUPAC Name

dipotassium;carboxylatooxy carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2O6.2K/c3-1(4)7-8-2(5)6;;/h(H,3,4)(H,5,6);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDAXLOEFWJKTL-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)([O-])OOC(=O)[O-].[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2K2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701036330
Record name Dipotassium peroxydicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701036330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

589-97-9
Record name Dipotassium peroxydicarbonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dipotassium peroxydicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701036330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIPOTASSIUM PEROXYDICARBONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UBW7U9I8UV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipotassium peroxydicarbonate can be synthesized through the electrolysis of a saturated potassium carbonate solution at low temperatures, typically around -20°C. The process involves the oxidation of carbonate ions at the anode, forming the peroxydicarbonate anion .

Industrial Production Methods

In industrial settings, this compound is produced by reacting an inorganic peroxide with an alkali metal hydroxide to form an alkali metal peroxide. This peroxide is then added to a mixture containing a haloformate, a dispersant, and water. The mixture is homogenized to form peroxydicarbonate, which is then dispersed as small droplets in the aqueous mixture .

Chemical Reactions Analysis

Types of Reactions

Dipotassium peroxydicarbonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include organic substrates that can be oxidized. The reactions typically occur under controlled temperature conditions to manage the release of oxygen and carbon dioxide.

Major Products Formed

The major products formed from the decomposition of this compound are oxygen and carbon dioxide. In oxidation reactions, the products depend on the specific substrates being oxidized.

Scientific Research Applications

Dipotassium peroxydicarbonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of dipotassium peroxydicarbonate involves the release of oxygen radicals upon decomposition. These radicals can initiate oxidation reactions by attacking organic substrates, leading to the formation of oxidized products. The molecular targets and pathways involved depend on the specific substrates and conditions of the reaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Dipotassium peroxydicarbonate belongs to the broader class of peroxydicarbonates and percarbonates. Below is a detailed comparison with structurally or functionally related compounds:

Sodium Percarbonate (Na₂CO₃·1.5H₂O₂)

  • Chemical Formula : Na₂CO₃·1.5H₂O₂ (a complex of sodium carbonate and hydrogen peroxide).
  • CAS Number : 3313-92-6 .
  • Applications : Widely used in eco-friendly detergents and cleaning agents due to its ability to release hydrogen peroxide .
  • Comparison : Unlike this compound, sodium percarbonate is a hydrated adduct rather than a true peroxydicarbonate salt. It is less reactive in radical-initiated processes but more stable in aqueous solutions.

Diisopropyl Peroxydicarbonate (C₈H₁₄O₆)

  • Chemical Formula : (CH₃)₂CHOCOO-O-OCOOCH(CH₃)₂.
  • CAS Number : 105-64-6 .
  • Applications : A volatile organic peroxide used as a polymerization initiator for vinyl chloride and styrene .
  • Comparison : Diisopropyl peroxydicarbonate decomposes at moderate temperatures (half-life of 3 hours at 110°C), generating cyclohexyloxycarbonyl radicals . In contrast, this compound is thermally stable under similar conditions due to its ionic structure.

Di-(2-ethylhexyl) Peroxydicarbonate (C₁₈H₃₄O₆)

  • Chemical Formula : (C₈H₁₇O)₂C(O)O-O-C(O)O(C₈H₁₇).
  • CAS Number : 16111-62-9 .
  • Applications : Used in oxidative desulfurization (ODS) systems to generate peroxycarbonate radicals for sulfur removal from fuels .
  • Comparison : This compound’s long alkyl chains enhance solubility in organic phases, making it more effective in oil-based ODS systems compared to this compound, which is water-soluble .

Sodium Peroxydisulfate (Na₂S₂O₈)

  • Chemical Formula : Na₂S₂O₈.
  • CAS Number : 7775-27-1 .
  • Applications : A strong oxidizing agent in polymer initiation and wastewater treatment.
  • Comparison : Sodium peroxydisulfate operates via sulfate radical (SO₄⁻) generation, whereas this compound releases carbonate-related radicals (CO₃⁻), resulting in different reaction pathways .

Research Findings and Mechanistic Differences

  • Oxidative Desulfurization (ODS) : Di-(2-ethylhexyl) peroxydicarbonate outperforms this compound in ODS due to its compatibility with hydrophobic sulfur compounds in oil phases .
  • Radical Generation : Diisopropyl peroxydicarbonate generates alkoxycarbonyl radicals at lower temperatures, making it suitable for low-temperature polymerizations, whereas this compound requires higher activation energy .
  • Environmental Impact : Sodium percarbonate is preferred in consumer products for its lower environmental persistence compared to this compound .

Q & A

Q. What are the critical safety protocols for handling peroxydicarbonates in laboratory settings?

Peroxydicarbonates are thermally unstable and may undergo self-accelerating decomposition. Key protocols include:

  • Storage : Use refrigerated conditions (e.g., ≤0°C) to prevent spontaneous decomposition. Diluents (Type A or B) are often required to stabilize the compound, as seen in formulations of di-sec-butyl peroxydicarbonate (≤52% with diluent) .
  • Handling : Avoid friction, static discharge, or contact with reducing agents. Use inert atmospheres (e.g., nitrogen) during transfers .
  • Containment : Work in fume hoods with blast shields, as violent decomposition can release toxic gases (e.g., CO₂) .

Q. Which analytical techniques are effective for assessing the purity and stability of peroxydicarbonates?

  • FT-IR Spectroscopy : Track functional group consumption (e.g., allyl or carbonyl groups) to monitor decomposition or polymerization initiation .
  • Gas Chromatography (GC) : Detect cross-reaction products (e.g., isopropyl sec-butyl carbonate in crossover experiments) .
  • Differential Scanning Calorimetry (DSC) : Measure decomposition kinetics and calculate Arrhenius parameters (activation energy, pre-exponential factor) .

Advanced Research Questions

Q. How can kinetic models optimize peroxydicarbonate-initiated polymerization reactions?

  • Model Design : Use an adapted Batch and Macosko model to estimate initiator efficiency (f) and active radical fraction (Fact). For example, in diallyl isophthalate (DAIM) polymerization with dicyclohexyl peroxydicarbonate (CHPC), FT-IR data on monomer conversion validate Fact .
  • Experimental Validation : Couple kinetic models with real-time FT-IR or DSC to refine parameters under varying temperatures and initiator concentrations .

Q. How to resolve discrepancies in thermal decomposition data across studies?

  • Cross-Method Validation : Compare DSC-derived decomposition rates (e.g., for diisopropyl peroxydicarbonate) with isothermal calorimetry or GC-MS data .
  • Replicate Under Controlled Conditions : Ensure consistent diluent ratios (e.g., Type B diluent ≥23%) and solvent systems, as slight variations can alter decomposition pathways .
  • Statistical Analysis : Apply Arrhenius equation error margins to identify outliers or context-specific anomalies (e.g., solvent polarity effects) .

Methodological Tables

Analytical Technique Application Example from Evidence
FT-IR SpectroscopyMonomer conversion trackingAllyl group consumption in DAIM polymerization
DSCDecomposition kinetics (Ea, log*A)Diisopropyl peroxydicarbonate in di-n-butyl phthalate
Gas ChromatographyCross-product identificationIsopropyl sec-butyl carbonate in crossover reactions
Decomposition Conditions Compound Critical Temperature Diluent Requirement
Self-accelerating decompositionDi(3-methoxybutyl) peroxydicarbonate0–10°CType B diluent ≥48%
Controlled decompositionDiisopropyl peroxydicarbonate>52% concentrationSolvent dispersion

Key Considerations for Experimental Design

  • Safety vs. Reactivity Balance : Higher initiator concentrations (e.g., >52% peroxydicarbonate) increase reaction rates but require stringent temperature control .
  • Ethical Data Reporting : Disclose diluent types, solvent systems, and instrument calibration protocols to ensure reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dipotassium peroxydicarbonate
Reactant of Route 2
Dipotassium peroxydicarbonate

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